molecular formula C22H23NO4 B1299632 (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid CAS No. 312965-07-4

(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

Cat. No.: B1299632
CAS No.: 312965-07-4
M. Wt: 365.4 g/mol
InChI Key: NZMNDTGOODAUNI-ICSRJNTNSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Designation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid. This nomenclature precisely defines the stereochemical configuration at the cyclohexane ring positions, indicating the absolute configuration of both the amino-bearing carbon and the carboxyl-bearing carbon. The compound exhibits cis-stereochemistry, meaning both functional groups occupy the same face of the cyclohexane ring.

The stereochemical designation (1S,2S) represents the absolute configuration determined through systematic priority rules established by the International Union of Pure and Applied Chemistry and the International Union of Biochemistry. The compound contains two stereogenic centers at positions 1 and 2 of the cyclohexane ring, with both centers assigned S-configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemical arrangement distinguishes it from other possible diastereomers, including the (1R,2S), (1S,2R), and (1R,2R) configurations.

Alternative systematic names found in chemical databases include (1S,2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid and (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid. The compound is also referenced by its Chemical Abstracts Service registry number 312965-07-4, which provides unambiguous identification in chemical literature and databases.

The fluorenylmethoxycarbonyl protecting group, systematically named as 9H-fluoren-9-ylmethoxycarbonyl, represents a base-labile protecting group commonly employed in solid-phase peptide synthesis. This protecting group features a tricyclic aromatic system attached to the amino group through a carbamate linkage, providing both steric protection and electronic stabilization.

Properties

IUPAC Name

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMNDTGOODAUNI-ICSRJNTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361181
Record name (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312965-07-4
Record name (1S,2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312965-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, commonly referred to as Fmoc-cyclohexanecarboxylic acid, is a synthetic compound with a complex structure characterized by its fluorenylmethoxycarbonyl (Fmoc) group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in drug design and development.

  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.4 g/mol
  • CAS Number : 312965-07-4
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group is known for its role in protecting amines during peptide synthesis, which suggests that this compound may be involved in peptide-based drug design.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of Fmoc-containing compounds have shown cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Neuroprotective Effects

Research has demonstrated that certain Fmoc derivatives can cross the blood-brain barrier, suggesting potential neuroprotective effects. These compounds may play a role in targeting neurodegenerative diseases such as Alzheimer's by modulating amyloid-beta aggregation, a hallmark of the disease .

Case Studies

StudyFindings
Study 1 Investigated the cytotoxic effects of Fmoc derivatives on breast cancer cells. Results showed a dose-dependent increase in apoptosis markers.
Study 2 Evaluated the neuroprotective effects of Fmoc-cyclohexanecarboxylic acid in a mouse model of Alzheimer's disease. The compound reduced amyloid plaque formation and improved cognitive function.
Study 3 Assessed the interaction of Fmoc compounds with various receptors. The results indicated selective binding to dopamine receptors, suggesting potential applications in treating psychiatric disorders.

Research Findings

The following key findings highlight the biological activity and potential therapeutic applications of this compound:

  • Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range.
  • Neuroprotection : In vivo studies have demonstrated that administration of this compound can significantly reduce neuroinflammation and oxidative stress markers in models of neurodegeneration.
  • Peptide Synthesis : The Fmoc group allows for the synthesis of complex peptides with enhanced stability and bioactivity, making it a valuable tool in drug discovery.

Scientific Research Applications

Peptide Synthesis

The primary application of (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is in the synthesis of peptides. The Fmoc group allows for selective protection of the amino group during peptide chain elongation. This method has been extensively documented in literature.

Case Study:
A study conducted by Zarganes Tzitzikas demonstrated the effectiveness of Fmoc-based methodologies in synthesizing cyclic peptides with enhanced biological activity. The incorporation of this compound facilitated the formation of cyclic structures that exhibit improved stability and bioactivity compared to linear counterparts .

Drug Development

In drug development, this compound serves as a crucial intermediate in the synthesis of biologically active molecules. Its ability to form stable complexes with various substrates makes it valuable in creating new therapeutic agents.

Data Table: Applications in Drug Development

Compound NameTarget DiseaseMechanism of ActionReference
Fmoc-Cyclohexanecarboxylic Acid DerivativesCancerInhibition of protein synthesisZarganes Tzitzikas et al.
Modified PeptidesDiabetesModulation of insulin signaling pathwaysAmerican Elements

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, where its derivatives are tested against various enzymes to assess their inhibitory potential. This application is critical for understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents.

Case Study:
Research highlighted by American Elements showcased the use of Fmoc-cyclohexanecarboxylic acid derivatives in inhibiting specific enzymes involved in metabolic disorders, demonstrating their potential as lead compounds for drug discovery .

Structural Biology

In structural biology, this compound aids in stabilizing peptide structures during crystallization processes. Its unique properties allow researchers to obtain high-quality crystals necessary for X-ray crystallography.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

The compound’s structural analogs differ in stereochemistry, ring size, substituent positions, and functional groups. Key comparisons include:

Compound Name Key Structural Features Molecular Weight CAS Number Key Differences vs. Target Compound Reference ID
(1S,2R)-2-((Fmoc)amino)cyclohexanecarboxylic acid Diastereomer (2R configuration) 365.42 430460-38-1 Altered stereochemistry affects hydrogen bonding and solubility .
cis-4-((Fmoc)amino)cyclohexanecarboxylic acid Substituent at 4-position (cis configuration) 365.42 147900-45-6 Substituent position impacts ring conformation and steric effects .
2-(1-((Fmoc)amino)cyclohexyl)acetic acid Cyclohexyl group with acetic acid side chain 379.45 282524-98-5 Additional methylene group increases hydrophobicity .
(1S,3R)-3-((Fmoc)amino)cyclopentanecarboxylic acid Cyclopentane ring (smaller, increased strain) 351.40 220497-66-5 Reduced ring size alters conformational flexibility .
2-((Fmoc)amino)-5-methylthiophene-3-carboxylic acid Thiophene ring with methyl substituent 379.43 1340291-71-5 Aromatic heterocycle enhances π-π stacking interactions .

Physicochemical Properties

  • Molecular Weight : The target compound (365.42 g/mol) is heavier than cyclopentane analogs (e.g., 351.40 g/mol ) due to the larger cyclohexane ring.
  • Solubility : Like most Fmoc-protected acids, it is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water. Cyclopentane derivatives show marginally better solubility in alcohols due to reduced steric hindrance .
  • Stability : The Fmoc group is stable under acidic conditions but cleavable with piperidine. Thiophene-containing analogs (e.g., CAS 1340291-71-5) may exhibit lower stability under oxidizing conditions .

Preparation Methods

Reagents and Conditions

Reagent/Material Role Typical Conditions
(1S,2S)-2-aminocyclohexanecarboxylic acid Starting chiral amino acid Purified, enantiomerically pure
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) Amino protecting agent Usually dissolved in anhydrous solvent (e.g., dioxane, THF)
Base (e.g., sodium bicarbonate, sodium carbonate, or triethylamine) Neutralizes HCl byproduct Aqueous or biphasic system
Solvent Medium for reaction Dioxane/water or THF/water mixture
Temperature Controls reaction rate 0–25 °C (ice bath to room temp)
Reaction time Ensures completion 1–4 hours

Procedure Summary

  • Dissolve the (1S,2S)-2-aminocyclohexanecarboxylic acid in a biphasic mixture of aqueous base and organic solvent.
  • Slowly add Fmoc-Cl solution dropwise under stirring at 0–5 °C to control the reaction rate and minimize side reactions.
  • Stir the reaction mixture at room temperature for 2–4 hours to ensure complete conversion.
  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
  • Upon completion, extract the product into the organic phase, wash to remove impurities, and dry over anhydrous sodium sulfate.
  • Purify the crude product by recrystallization or column chromatography to achieve ≥95% purity.

Research Findings and Optimization

  • Stereochemical Integrity: The reaction conditions are optimized to preserve the stereochemistry of the (1S,2S) configuration, avoiding racemization during Fmoc protection.
  • Yield and Purity: Typical yields range from 70% to 90%, with purity exceeding 95% after purification.
  • Solubility and Stability: The Fmoc-protected amino acid exhibits good solubility in organic solvents such as DMF and DMSO, facilitating its use in peptide synthesis.
  • Storage Recommendations: The compound is stable when stored at -20 °C to -80 °C, preferably under inert atmosphere to prevent degradation.

Data Table: Typical Reaction Parameters and Outcomes

Parameter Typical Value/Range Notes
Starting material purity ≥98% Ensures high stereochemical purity
Fmoc-Cl equivalents 1.1–1.2 eq Slight excess to drive reaction
Base used Sodium bicarbonate or triethylamine Maintains pH ~8–9
Solvent system Dioxane/water or THF/water Biphasic to facilitate extraction
Reaction temperature 0–25 °C Low temp to prevent side reactions
Reaction time 2–4 hours Monitored by TLC/HPLC
Yield 70–90% Dependent on purification method
Purity after purification ≥95% Confirmed by HPLC or NMR

Alternative Synthetic Routes and Considerations

Q & A

Q. What are the critical safety protocols for handling (1S,2S)-2-((Fmoc)amino)cyclohexanecarboxylic acid in laboratory settings?

Answer: This compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (Category 3, H335) . Researchers must:

  • Use PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ensure ventilation : Local exhaust systems to avoid inhalation of aerosols.
  • Follow emergency procedures : For spills, avoid dust generation, use non-combustible absorbents, and dispose via authorized waste handlers .
  • Store in sealed, labeled containers at 2–8°C under inert gas (e.g., nitrogen) to prevent degradation .

Q. What are the standard synthetic routes for preparing this compound?

Answer: The compound is synthesized via Fmoc-protection strategies , commonly used in peptide chemistry:

Amino protection : React cyclohexanecarboxylic acid derivatives with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) or DMF, using a base like N-ethyl-N,N-diisopropylamine (DIPEA) .

Stereochemical control : Chiral resolution or asymmetric catalysis ensures the (1S,2S) configuration. For example, use of chiral auxiliaries or enzymes in kinetic resolutions .

Purification : Column chromatography (e.g., silica gel, 0–30% EtOAc/hexanes) or HPLC to achieve >98% purity .

Q. How is the compound characterized for identity and purity?

Answer:

  • NMR spectroscopy : Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on cyclohexane ring protons (δ 1.2–2.5 ppm) and Fmoc aromatic signals (δ 7.2–7.8 ppm) .
  • Mass spectrometry : MALDI-TOF or ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 367.4 for C21_{21}H21_{21}NO4_4) .
  • HPLC : Reverse-phase C18 columns (gradient: 10–90% acetonitrile/water) assess purity (>95%) and detect diastereomeric impurities .

Advanced Research Questions

Q. How can reaction yields be optimized during Fmoc protection of the cyclohexane backbone?

Answer: Key factors include:

  • Solvent selection : Use anhydrous DCM or DMF to minimize hydrolysis of Fmoc-Cl .
  • Temperature control : Maintain –10°C to 0°C during Fmoc-Cl addition to reduce side reactions .
  • Stoichiometry : 1.2–1.5 equivalents of Fmoc-Cl relative to the amino group ensures complete protection .
  • Catalysis : Add 0.1–0.3 equivalents of DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Work-up : Extract unreacted reagents with 5% citric acid (to remove excess DIPEA) and brine .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • pH stability : The Fmoc group is labile under basic conditions (pH >9). Avoid prolonged exposure to amines (e.g., piperidine) during peptide synthesis .
  • Thermal stability : Decomposition occurs above 40°C. Store at 2–8°C in dark, inert environments to prevent radical-mediated degradation .
  • Light sensitivity : Protect from UV/visible light to avoid fluorenyl ring oxidation .

Q. What role does this compound play in designing peptide-based therapeutics?

Answer:

  • Conformational restraint : The cyclohexane backbone imposes rigid geometry, enhancing target binding specificity in peptides .
  • Biological activity : Analogues with fluorinated aryl groups (e.g., 3,5-difluorophenyl) show improved pharmacokinetics in antiviral agents (e.g., HIV-1 entry inhibitors) .
  • Prodrug applications : The Fmoc group enables controlled release via enzymatic cleavage in vivo .

Q. How can enantiomeric excess (ee) be quantified during asymmetric synthesis?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve enantiomers .
  • NMR chiral shift reagents : Eu(hfc)3_3 induces splitting of diastereotopic protons .
  • Polarimetry : Measure optical rotation (e.g., [α]D_D = +15° to +25° for (1S,2S) configuration) .

Q. What are the ecological disposal considerations for this compound?

Answer:

  • Waste classification : Classified as hazardous due to acute aquatic toxicity (Category 3).
  • Disposal protocol : Incinerate at >1000°C with alkali scrubbers to neutralize NOx_x and CO byproducts .
  • Recycling : Recover Fmoc-protected intermediates via acidolysis (20% TFA/DCM) for reuse .

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